Methyl 2-bromo-6-formylisonicotinate
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Overview
Description
Methyl 2-bromo-6-formylisonicotinate is an organic compound with the molecular formula C8H6BrNO3. It is a derivative of isonicotinic acid and features a bromine atom at the 2-position and a formyl group at the 6-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-6-formylisonicotinate typically involves the bromination of methyl isonicotinate followed by formylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 2-position. The formylation can be achieved using formylating agents such as Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-6-formylisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Carboxylic acids or alcohols from oxidation or reduction.
- Biaryl compounds from coupling reactions .
Scientific Research Applications
Methyl 2-bromo-6-formylisonicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of methyl 2-bromo-6-formylisonicotinate involves its interaction with various molecular targets. The bromine atom and formyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-bromoisonicotinate: Lacks the formyl group, making it less reactive in certain contexts.
Methyl 6-formylisonicotinate: Lacks the bromine atom, affecting its reactivity and applications.
2-Bromo-6-formylpyridine: Similar structure but without the ester group, leading to different chemical properties.
Uniqueness: Methyl 2-bromo-6-formylisonicotinate is unique due to the presence of both the bromine atom and formyl group, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C8H6BrNO3 |
---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
methyl 2-bromo-6-formylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H6BrNO3/c1-13-8(12)5-2-6(4-11)10-7(9)3-5/h2-4H,1H3 |
InChI Key |
RWFGPMDBFHETDT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Br)C=O |
Origin of Product |
United States |
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